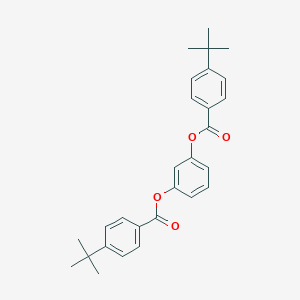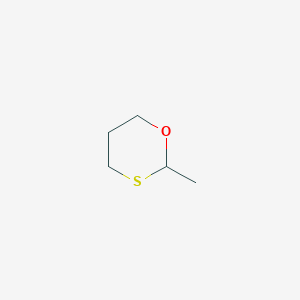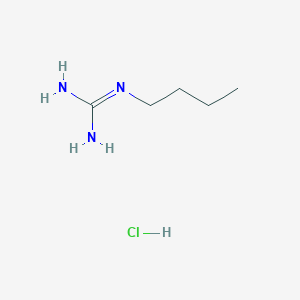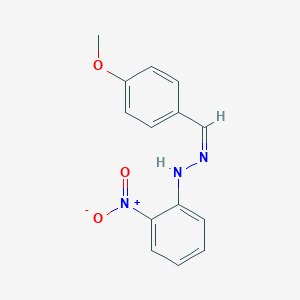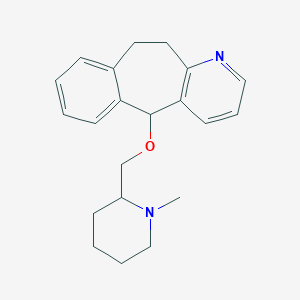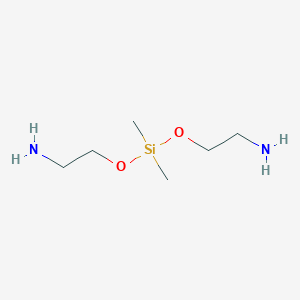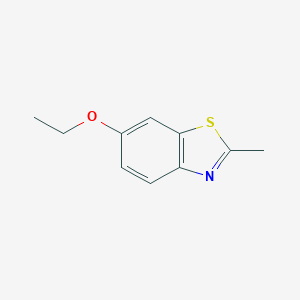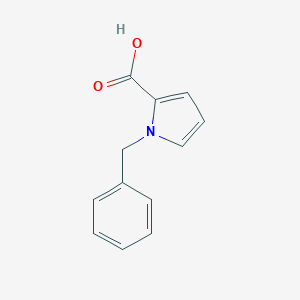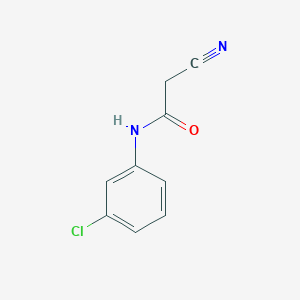
N-(3-chlorophenyl)-2-cyanoacetamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-cyanoacetamide (NPCA) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. The compound is also known as 3-chloro-2-cyanoacetanilide, 3-chloro-2-cyanoacetamide, and 2-cyano-N-(3-chlorophenyl)acetamide. NPCA is an organic compound that is used as a reagent or catalyst in various chemical reactions, and is also used as a pharmaceutical intermediate. Additionally, NPCA has been found to have a range of biochemical and physiological effects when used in lab experiments.
Applications De Recherche Scientifique
Synthesis of Bio-functional Hybrid Molecules
N-(3-chlorophenyl)-2-cyanoacetamide: serves as a precursor in the synthesis of bio-functional hybrid molecules. These hybrids can be characterized by various spectral techniques and hold potential in neuroscience and pharmacology due to their structural similarity to compounds that modulate neurotransmitter levels .
Antibacterial and Antibiofilm Properties
This compound has been utilized in the synthesis of derivatives that exhibit antibacterial and antibiofilm properties. Such properties are crucial in the development of new antimicrobial agents that can combat resistant bacterial strains .
Computational Chemistry Analyses
N-(3-chlorophenyl)-2-cyanoacetamide: derivatives are subjects of computational chemistry analyses, where their electronic properties are examined using frontier molecular orbital and molecular electrostatic potential maps. This aids in understanding their reactivity and interaction with biological targets .
Pharmaceutical Applications
The compound’s derivatives are explored for their potential pharmaceutical applications. This includes the investigation of their therapeutic properties and their role as inhibitors against specific bacterial strains, contributing to the field of drug discovery .
Sprout Suppression in Agriculture
In agriculture, particularly in the storage of potatoes, derivatives of N-(3-chlorophenyl)-2-cyanoacetamide such as isopropyl N-(3-chlorophenyl) carbamate (CIPC) are used for sprout suppression. This application is vital for preserving the quality of potatoes during storage .
Mécanisme D'action
Target of Action
N-(3-chlorophenyl)-2-cyanoacetamide is a chemical compound that is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) . CCCP is known to inhibit oxidative phosphorylation . Therefore, it’s plausible that N-(3-chlorophenyl)-2-cyanoacetamide may have a similar target of action.
Mode of Action
CCCP acts as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . It essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally . Given the structural similarity, N-(3-chlorophenyl)-2-cyanoacetamide may have a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by CCCP involve the electron transport chain and oxidative phosphorylation . By disrupting the proton gradient, CCCP interferes with the production of ATP, a crucial molecule for energy transfer within cells . N-(3-chlorophenyl)-2-cyanoacetamide may affect similar biochemical pathways.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The result of CCCP’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis . N-(3-chlorophenyl)-2-cyanoacetamide may have similar effects.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKLDZJAHYJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350451 | |
| Record name | N-(3-chlorophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-cyanoacetamide | |
CAS RN |
17722-12-2 | |
| Record name | N-(3-chlorophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



